(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is an organic compound that features a dimethylamino group, a phenyl ring, a tert-butylsulfonyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dimethylamino Phenyl Intermediate:
Introduction of the Tert-Butylsulfonyl Group: This step can be achieved by reacting the intermediate with tert-butylsulfonyl chloride in the presence of a base.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic applications, including drug development and pharmacological studies.
Industry
In industry, these compounds can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactions: The compound may act as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile: Similar compounds may include those with different substituents on the phenyl ring or variations in the sulfonyl or nitrile groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)14(11-16)10-12-6-8-13(9-7-12)17(4)5/h6-10H,1-5H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSZDDYEJYYLA-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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